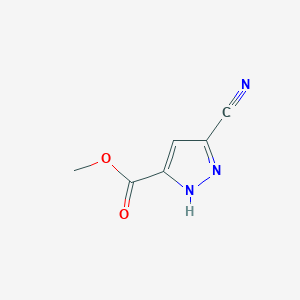
ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate, also known as EDDHA, is a chelating agent that is commonly used in scientific research. Its chemical structure consists of a carboxylic acid group, two hydroxyl groups, and a dioxo group. EDDHA is widely used in various fields of research such as agriculture, environmental science, and medicinal chemistry.
Wirkmechanismus
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate works by forming stable complexes with metal ions. The carboxylic acid and hydroxyl groups in ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can coordinate with metal ions such as iron, lead, and copper, forming a chelate complex. The chelate complex is more stable than the free metal ion, which increases the solubility and bioavailability of the metal ion. This mechanism of action makes ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate an effective chelating agent for various research applications.
Biochemical and Physiological Effects
ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate has been shown to be non-toxic and biocompatible in various studies. It does not have any significant effects on the biochemical and physiological functions of living organisms. However, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can affect the uptake and transport of metal ions in plants and animals. In plants, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can increase the uptake of iron, which is essential for their growth and development. In animals, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can chelate metal ions such as lead and copper, which can reduce their toxicity and improve their excretion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate in lab experiments is its high stability and selectivity for metal ions. ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can form stable chelate complexes with metal ions, which makes it an effective tool for studying metal ion transport and metabolism. In addition, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate in lab experiments is its low solubility in water. ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is relatively insoluble in water, which can limit its use in aqueous solutions. Furthermore, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can be expensive to obtain, which can limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the use of ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate in scientific research. One possible direction is the development of new chelating agents that are more effective and selective for metal ions. Another direction is the use of ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate in the development of new drugs for the treatment of metal-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can be used in the development of new fertilizers for plants that are more efficient in the uptake of micronutrients such as iron. Overall, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate has a wide range of potential applications in scientific research and its use is likely to increase in the future.
Synthesemethoden
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can be synthesized by reacting 2,6-dichloro-1,4-benzoquinone with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine to yield ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is primarily used as a chelating agent in scientific research. It has been widely used in the field of agriculture as a micronutrient fertilizer for plants. ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is effective in increasing the uptake of iron by plants, which is essential for their growth and development. In addition, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate has been used in environmental science to remediate contaminated soils and water. ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can chelate heavy metals such as lead, cadmium, and copper, which are commonly found in contaminated soils and water. Furthermore, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate has been studied for its potential use in medicinal chemistry. ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can chelate metal ions that are involved in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(Z)-3-ethoxy-3-hydroxyprop-2-enoyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-19-11(16)7-10(15)14-12(17)8-5-3-4-6-9(8)13(14)18/h3-7,16H,2H2,1H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJYQKAOFKMNE-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)N1C(=O)C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\C(=O)N1C(=O)C2=CC=CC=C2C1=O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)
![Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2559278.png)
methanone](/img/structure/B2559280.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluorophenyl)amino)formamide](/img/structure/B2559281.png)


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2559287.png)


![2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2559291.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2559297.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559298.png)